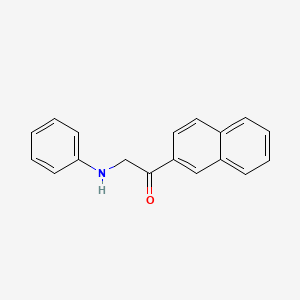

2-Anilino-1-(naphthalen-2-yl)ethan-1-one

Description

Synthesis of α-Anilinoketones

The most common and direct route to α-anilinoketones involves the nucleophilic substitution of an α-haloketone with aniline (B41778) or its derivatives. For the synthesis of the title compound, this would typically involve the reaction of 2-bromo-1-(naphthalen-2-yl)ethan-1-one with aniline. This reaction proceeds via an SN2 mechanism, where the nitrogen atom of the aniline attacks the electrophilic carbon bearing the halogen.

A general representation of this synthesis is as follows:

General Reaction Scheme for the Synthesis of α-Anilinoketones

| Reactant 1 | Reactant 2 | Product |

| α-Haloketone | Aniline | α-Anilinoketone |

| 2-Bromo-1-(naphthalen-2-yl)ethan-1-one | Aniline | 2-Anilino-1-(naphthalen-2-yl)ethan-1-one |

This method is widely employed due to the ready availability of the starting materials and the generally good yields. mdpi.com Alternative methods for the synthesis of α-aminoketones include direct C-H amination of ketones, which is considered a more atom-economical approach. organic-chemistry.org

Synthetic Utility of the Scaffold

The anilino- and naphthalen-2-yl-substituted ethanone (B97240) scaffold is a precursor to a variety of more complex molecules. The ketone functionality can be reduced to an alcohol, leading to the formation of 2-anilino-1-(naphthalen-2-yl)ethan-1-ol, a 1,2-aminoalcohol, which is another important class of compounds in medicinal chemistry. Furthermore, the presence of the aniline and naphthalene (B1677914) moieties allows for further functionalization, such as electrophilic aromatic substitution on either of the aromatic rings, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Structure

3D Structure

Properties

CAS No. |

62244-84-2 |

|---|---|

Molecular Formula |

C18H15NO |

Molecular Weight |

261.3 g/mol |

IUPAC Name |

2-anilino-1-naphthalen-2-ylethanone |

InChI |

InChI=1S/C18H15NO/c20-18(13-19-17-8-2-1-3-9-17)16-11-10-14-6-4-5-7-15(14)12-16/h1-12,19H,13H2 |

InChI Key |

OBBKHQWKINAMOL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NCC(=O)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Anilino 1 Naphthalen 2 Yl Ethan 1 One and Its Analogues

Strategic Approaches to the Core Structure of 2-Anilino-1-(naphthalen-2-yl)ethan-1-one

The construction of the this compound backbone can be achieved through several strategic approaches, including multicomponent reactions and classical condensation techniques. These methods provide direct access to the α-aminoketone core structure.

One-Pot Multicomponent Reaction Strategies in this compound Synthesis

Multicomponent reactions (MCRs) have gained prominence in organic synthesis due to their efficiency in building complex molecular architectures in a single step, aligning with the principles of green chemistry. nih.govnih.gov Several named MCRs, such as the Strecker, Mannich, and Ugi reactions, are foundational in the synthesis of α-amino acids and their derivatives, which are structurally related to the target compound. nih.govnih.govrsc.org

The Mannich reaction, in particular, provides a direct route to β-aminoketones through the condensation of a ketone, an amine, and an aldehyde. nih.gov A variation of this reaction, employing a preformed enolate or enamine with an imine, can lead to the formation of α-aminoketones. A plausible one-pot synthesis of this compound could involve the reaction of a suitable naphthalene-based ketone, aniline (B41778), and an oxidizing agent, or a related three-component carbonyl alkylative amination. digitellinc.com The development of zinc-mediated carbonyl alkylative amination reactions has expanded the scope to include primary amines and ketones, offering a novel pathway to α-branched amines. digitellinc.com

Another relevant MCR is the Asinger reaction, which typically yields 3-thiazolines from α-haloketones, ammonia, and other carbonyl compounds. nih.govnih.gov While not a direct synthesis, the principles of combining multiple components to form a complex molecule are central. The Ugi reaction, a four-component reaction, produces α-amino acid derivatives and demonstrates the power of MCRs in generating amino-carbonyl structures. nih.gov

Table 1: Overview of Relevant Multicomponent Reactions

| Reaction Name | Reactants | Product Type | Relevance to Target Synthesis |

| Strecker Reaction | Aldehyde/Ketone, Amine, Cyanide | α-Amino nitrile | Precursor to α-amino acids, related structures. nih.gov |

| Mannich Reaction | Ketone, Amine, Aldehyde | β-Aminoketone | Direct route to aminoketone structures. nih.gov |

| Ugi Reaction | Carbonyl, Amine, Isocyanide, Carboxylic Acid | α-Acylamino amide | Demonstrates α-amino carbonyl construction. nih.gov |

| Asinger Reaction | α-Haloketone, Ammonia, Sulfur, Ketone/Aldehyde | 3-Thiazoline | Utilizes α-haloketone precursors. nih.gov |

Condensation and Cyclization Reactions Utilizing Aniline and Ethanone (B97240) Derivatives

Classical condensation reactions remain a cornerstone for the synthesis of α-aminoketones. The direct reaction of an α-haloketone with aniline is a straightforward approach to forming the crucial C-N bond. nih.gov For instance, the reaction of phenacyl bromide with aniline yields the corresponding α-anilinoketone. nih.gov This can be extrapolated to the synthesis of the title compound using 2-bromo-1-(naphthalen-2-yl)ethanone as the starting material.

The mechanism of this reaction is believed to proceed through an initial attack of the aniline's amino group on the carbonyl carbon of the α-haloketone, followed by an intramolecular displacement of the halide. nih.gov This pathway favors mono-alkylation. nih.gov

Cyclization reactions are also employed to construct related heterocyclic systems. For example, the condensation of 2-aminobenzimidazole (B67599) with phenacyl bromide leads to open-chain intermediates that can be cyclized to form imidazo[1,2-a]benzimidazoles. researchgate.net Similarly, the reaction of hydrazones of acetylnaphthalenes with triphosgene (B27547) can yield spiro naphthoxazine dimers, showcasing the utility of condensation and subsequent cyclization. mdpi.com

Microwave-Assisted Synthetic Protocols for Related Compounds

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netrasayanjournal.co.in This technology is particularly effective for polar molecules that can absorb microwave irradiation. bibliotekanauki.pl

The synthesis of various heterocyclic compounds and amides has been successfully achieved using microwave irradiation. For example, the reaction of aniline derivatives with formic acid to produce formamides is significantly faster under microwave conditions. bibliotekanauki.plicm.edu.pl Furthermore, microwave-assisted iron-catalyzed cyclization has been used to synthesize quinazolinone derivatives in water, highlighting the potential for greener synthetic routes. rsc.org In the context of the target compound, a microwave-assisted reaction between 2-bromo-1-(naphthalen-2-yl)ethanone and aniline could offer a rapid and efficient synthetic route. The synthesis of N,N'-disubstituted acetamidines from anilines and triethylorthoacetate is another example of a successful microwave-promoted reaction. researchgate.net

Precursor Design and Functionalization for this compound Synthesis

The careful design and functionalization of precursor molecules are critical for the successful synthesis of this compound. This section details the use of key starting materials and their derivatization.

Utilization of 2-Bromo-1-(naphthalen-2-yl)ethanone and Related Haloketones

α-Haloketones are versatile and highly reactive intermediates in organic synthesis. wikipedia.orgnih.gov 2-Bromo-1-(naphthalen-2-yl)ethanone is a key precursor for the synthesis of the title compound. matrix-fine-chemicals.com The presence of the halogen at the α-position makes this carbon atom highly electrophilic and susceptible to nucleophilic attack by amines like aniline. nih.gov

The synthesis of α-haloketones can be achieved through the direct halogenation of the corresponding ketone. mdpi.com For example, aryl ketones can be brominated using bromine in acetic acid, sometimes enhanced by microwave irradiation. mdpi.com

The reaction of α-haloketones with amines is a common method for preparing α-aminoketones. nih.gov The reactivity of α-haloketones is significantly greater than that of simple alkyl halides due to the electron-withdrawing effect of the adjacent carbonyl group. nih.gov This enhanced reactivity facilitates the substitution reaction with aniline to form the desired product.

Table 2: Properties of Key α-Haloketone Precursors

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| 2-Bromo-1-(naphthalen-2-yl)ethan-1-one | 613-54-7 | C12H9BrO | 249.11 g/mol |

| 2-Bromo-1-(1-naphthyl)ethanone | Not specified | C12H9BrO | 249.10 g/mol |

| 2-Bromo-1-(1-hydroxynaphthalen-2-yl)ethanone | Not specified | C12H9BrO2 | Not specified |

Derivatization from Naphthalene-2-yl-substituted Precursors

The synthesis of the target molecule can also begin with various naphthalene-2-yl substituted precursors, which are then functionalized to introduce the anilinoethanone side chain. For example, 2-naphthol (B1666908) can be converted to 2-aminonaphthalene through the Bucherer reaction. mdpi.com While Friedel-Crafts acylation on anilines can be problematic due to the deactivating effect of the amino group, alternative strategies can be employed. mdpi.com

Another approach involves the electrophilic cyclization of alkynes to form substituted naphthalenes. nih.gov This method can be used to introduce various functional groups onto the naphthalene (B1677914) ring, which can then be further elaborated. For instance, 1-(4-methoxyphenyl)-4-phenylbut-3-yn-2-ol can be cyclized to form a substituted naphthalene. nih.gov

The synthesis of naphthalene amino esters can be achieved through the tandem reaction of 2-alkynylbenzonitriles with a Reformatsky reagent. rsc.org This provides a route to 1-aminonaphthalene-2-carboxylates, which could potentially be converted to the target ketone.

Metal-Catalyzed Synthetic Routes for this compound and its Analogues

Transition metal catalysis offers powerful and versatile strategies for the construction of the C-N bond in α-amino ketones. Palladium, copper, and other transition metals have been extensively utilized to facilitate these transformations.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are a cornerstone for the synthesis of aryl amines. wikipedia.orgacsgcipr.org This methodology can be adapted for the synthesis of α-amino ketones by coupling an amine with an α-halo ketone. The reaction typically involves a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. libretexts.org The choice of ligand is crucial and can influence the scope and efficiency of the reaction. acs.org For instance, ligands like XPhos and BINAP have been successfully employed in the amination of aryl halides. beilstein-journals.org

A notable development is the palladium-catalyzed oxidative cross-coupling, which allows for the direct C-H functionalization of α-aminocarbonyl compounds with arylboronic acids. rsc.orgnih.gov This approach avoids the pre-functionalization of the ketone starting material, offering a more atom-economical route. rsc.org For example, the coupling of 2-((4-chlorophenyl)amino)-1-phenylethanone with para-methylphenyl boric acid has been achieved using a Pd(OAc)₂ catalyst and 2,2-bipyridine as a ligand. rsc.org

Furthermore, enantioselective methods using chiral palladium catalysts have been developed to produce chiral α-amino ketones. nih.govrsc.org These reactions often proceed through the formation of α-keto imines in situ, which then undergo asymmetric arylation. nih.govrsc.org

Table 1: Examples of Palladium-Catalyzed Synthesis of α-Amino Ketone Analogues

| Catalyst/Ligand System | Reactants | Product Type | Key Features |

| Pd(OAc)₂ / X-Phos | 2-Bromo-13α-estrone 3-benzyl ether, Benzophenone imine | Steroidal α-amino ketone | Two-step protocol including subsequent hydrogenolysis. beilstein-journals.org |

| [Pd(allyl)Cl]₂ / Various Phosphine Ligands | Bromobenzene, Various Secondary Amines | Aryl Amines | Ligand screening is crucial for optimizing conversion rates. acs.org |

| Pd(OAc)₂ / 2,2-bipyridine | 2-((4-chlorophenyl)amino)-1-phenylethanone, p-Methylphenyl Boric Acid | α-Aryl α-amino ketone | Achieved via direct C-H oxidation and arylation. rsc.org |

| Chiral Pd(II) Complex | C-acyl N-sulfonyl-N,O-aminals, Arylboronic Acids | Chiral Acyclic α-amino ketones | In situ generation of α-keto imines. nih.gov |

Copper-catalyzed reactions, such as the Ullmann condensation, provide a classical and effective alternative to palladium-catalyzed methods for C-N bond formation. wikipedia.org These reactions typically require higher temperatures than their palladium counterparts but have seen significant improvements with the development of new ligands. wikipedia.orgmagtech.com.cn Copper(I) and copper(II) salts, such as CuI and CuBr₂, are commonly used as catalysts. organic-chemistry.orgacs.org

The direct α-amination of ketones using a copper catalyst has been demonstrated, where a catalytically generated α-bromo carbonyl species is displaced by an amine. acs.org This method has been applied to the synthesis of pharmaceutical agents, highlighting its practical utility. acs.org Copper(I)/2,2'-bipyridyl complexes have also been shown to effectively catalyze the amination of silyl (B83357) ketene (B1206846) acetals. organic-chemistry.org

In the context of synthesizing analogues of this compound, copper catalysis can be particularly useful for constructing nitrogen-containing heterocycles. For instance, the copper-catalyzed synthesis of α-amino-α-aryl ketones has been reported. researchgate.net Furthermore, stereocontrolled synthesis of α-amino-α'-alkoxy ketones has been achieved through a copper(I) thiophene-2-carboxylate (B1233283) (CuTC)-catalyzed cross-coupling. emory.edu

Table 2: Examples of Copper-Catalyzed Synthesis of α-Amino Ketone Analogues

| Catalyst/Ligand System | Reactants | Product Type | Key Features |

| Copper(II) Bromide | Ketones, Esters, or Aldehydes and Amines | α-Amino Carbonyls | Proceeds via a catalytically generated α-bromo carbonyl intermediate. acs.org |

| Copper(I)/2,2'-bipyridyl complex | Silyl Ketene Acetals, N-chloroamines | α-Amino Esters | Good yields reported. organic-chemistry.org |

| Copper(I) thiophene-2-carboxylate (CuTC) | Peptidic Thiol Esters, α-Alkoxyalkylstannanes | α-Amino-α'-alkoxy Ketones | Stereocontrolled synthesis. emory.edu |

| Chiral Spiro Bisoxazoline Ligands / Copper Catalyst | α-Diazoesters, N-H bonds | α-Amino Acid Derivatives | High yields and excellent enantioselectivities. organic-chemistry.org |

Besides palladium and copper, other transition metals like rhodium and iron have emerged as powerful catalysts for the synthesis of α-amino ketones and their derivatives.

Rhodium-catalyzed reactions have shown great promise. For instance, rhodium(II) catalysts can facilitate the denitrogenative hydration of N-sulfonyl-1,2,3-triazoles to produce α-amino ketones in high yields. acs.org This process involves the formation of an α-imino rhodium(II) carbenoid intermediate. acs.org Rhodium-catalyzed asymmetric hydrogenation of α-dehydroamino ketones is another effective method for producing chiral α-amino ketones with excellent enantioselectivity. nih.govthieme-connect.com Furthermore, rhodium-catalyzed N-H and O-H insertion reactions of amides and carboxylic acids with α-diazo-β-ketoesters provide access to α-amido- and α-carboxylic-β-ketoesters. organic-chemistry.org

Iron-catalyzed reactions offer a more economical and environmentally friendly alternative. Iron salts can catalyze the oxidative α-amination of ketones with sulfonamides, avoiding the need for pre-functionalization of the substrates. nih.govsmith.edu The proposed mechanism involves the oxidation of an iron enolate. acs.org While this method has been demonstrated for deoxybenzoin-derived substrates, it holds potential for broader applications. nih.govsmith.edu

Table 3: Examples of Other Transition Metal-Catalyzed Syntheses

| Metal Catalyst | Reaction Type | Reactants | Product Type | Key Features |

| Rhodium(II) | Denitrogenative Hydration | N-Sulfonyl-1,2,3-triazoles, Water | α-Amino Ketones | High yields, involves an α-imino rhodium(II) carbenoid intermediate. acs.org |

| Rhodium/DuanPhos | Asymmetric Hydrogenation | Aliphatic α-dehydroamino ketones | Chiral α-Amino Ketones | High yields and excellent enantioselectivities (up to 99% ee). nih.gov |

| Iron(III) Chloride | Oxidative α-Amination | Ketones, Sulfonamides | α-Amino Ketones | Direct coupling without pre-functionalization. nih.govsmith.edu |

| Ruthenium-Diamine Complex | Asymmetric Transfer Hydrogenation | Catechol- or phenol-containing unprotected α-amino ketones | Chiral 1,2-Amino Alcohols | High enantioselectivity and yields. acs.org |

Stereoselective and Regioselective Synthesis Considerations for this compound Variants

The synthesis of specific stereoisomers and regioisomers of this compound variants is crucial for their potential applications.

Stereoselective synthesis aims to control the formation of a specific stereoisomer. This is often achieved through asymmetric catalysis, employing chiral catalysts or ligands. For instance, the enantioselective synthesis of α-amino ketones can be achieved through palladium-catalyzed asymmetric arylation of in situ generated α-keto imines. nih.gov Brønsted acid catalysis has also been used for the highly efficient, regioselective, and enantioselective transfer hydrogenation of α-keto ketimines. nih.gov Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones provides a direct route to chiral 1,2-amino alcohols. acs.org

Regioselective synthesis focuses on controlling the position of functional groups. In the context of this compound analogues, this could involve controlling the position of substituents on the aniline or naphthalene rings. For example, a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones with phenyl hydrazine (B178648) has been used to synthesize pyrazole-derived α-amino acids. nih.gov This demonstrates how the choice of reactants and reaction conditions can dictate the final regiochemistry of the product. The regioselectivity of the allylic substitution of α-amino acid-derived esters and MBH carbonates can be controlled by the choice of base and solvent. acs.org

The development of new synthetic methodologies continues to provide more efficient and selective routes to α-amino ketones and their derivatives, expanding the toolbox for medicinal and materials chemists.

Spectroscopic and Crystallographic Elucidation of Molecular and Supramolecular Architecture

Advanced Spectroscopic Characterization of 2-Anilino-1-(naphthalen-2-yl)ethan-1-one and Analogues

A combination of high-resolution spectroscopic methods is employed to unequivocally assign the structure of this compound and related α-amino ketones.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the protons of the naphthalene (B1677914) and aniline (B41778) rings, as well as the methylene (B1212753) and amine protons of the ethylamine (B1201723) bridge. The aromatic protons of the naphthalene and aniline moieties would likely appear as a complex multiplet in the downfield region of the spectrum. The methylene protons adjacent to the carbonyl group and the nitrogen atom would also exhibit a distinct signal, likely a singlet if there is no coupling to the amine proton, or a doublet if coupling occurs. The chemical shift of the amine proton can vary depending on the solvent and concentration.

For comparison, the ¹H NMR spectra of related naphthalenyl-phenyl-pyrazoline derivatives have been extensively studied, providing a basis for assigning the signals of the naphthalene ring system. nih.gov Similarly, detailed ¹H NMR data is available for various 2-(n-alkylamino)-naphthalene-1,4-diones, which can aid in the interpretation of the anilino portion of the target molecule. nih.gov In general, the chemical shifts in ¹H NMR are reported in parts per million (ppm) relative to a standard, and the multiplicity of the signals (e.g., singlet, doublet, triplet, multiplet) provides information about the number of neighboring protons. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the ketone is typically found in the most downfield region of the spectrum, often around 190-220 ppm for ketones. rsc.orglibretexts.org The carbon atoms of the naphthalene and aniline rings would appear in the aromatic region (typically 100-150 ppm). The methylene carbon would have a characteristic chemical shift in the aliphatic region. For instance, in a series of 2-(n-alkylamino)-naphthalene-1,4-diones, the chemical shifts of the carbon atoms were assigned using various NMR techniques, including DEPT (Distortionless Enhancement by Polarization Transfer), which helps to distinguish between CH, CH₂, and CH₃ groups. nih.gov Complete assignments of ¹³C NMR data have also been reported for various fluorenylspirohydantoins, providing further reference points for the interpretation of complex aromatic systems. bas.bg

Interactive Data Table: Representative ¹H and ¹³C NMR Data for Related Structures

| Compound/Fragment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Naphthalene Moiety (general) | 7.4-8.5 (m) | 125-135 |

| Aniline Moiety (general) | 6.5-7.5 (m) | 110-150 |

| Ketone Carbonyl (general) | - | 190-220 |

| Methylene (α to C=O) | ~4.0-5.0 | ~45-55 |

| Amine (N-H) | Variable | - |

Note: The chemical shifts are approximate and can vary based on the specific analogue and solvent used. "m" denotes a multiplet.

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. masterorganicchemistry.com

For this compound, the most prominent absorption band in the IR spectrum would be the stretching vibration of the carbonyl group (C=O) of the ketone. For α,β-unsaturated ketones, this band typically appears in the range of 1666-1685 cm⁻¹. orgchemboulder.com The conjugation of the carbonyl group with the naphthalene ring would be expected to shift this absorption to a lower wavenumber compared to a simple aliphatic ketone. orgchemboulder.compressbooks.pub

Another key feature would be the N-H stretching vibration of the secondary amine, which usually appears as a single, relatively weak band in the region of 3300-3500 cm⁻¹. The C-N stretching vibration would also be present, typically in the fingerprint region of the spectrum. The aromatic C-H stretching vibrations of the naphthalene and aniline rings would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would appear just below 3000 cm⁻¹. masterorganicchemistry.com The IR spectra of various amino-substituted α,β-unsaturated ketones have been studied, providing a basis for the interpretation of the spectrum of the target compound. acs.org

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Carbonyl (C=O) | Stretch | 1660 - 1700 |

| C-N | Stretch | 1000 - 1350 |

| Aromatic C=C | Stretch | 1400 - 1600 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.

The UV-Vis spectrum of this compound would be dominated by absorptions due to the extensive conjugation present in the naphthalene and aniline ring systems, as well as the α-amino ketone chromophore. The naphthalene moiety itself exhibits characteristic absorptions in the UV region. ijcesen.comnist.gov The presence of the anilino group and the carbonyl group will further influence the electronic transitions.

The expected electronic transitions include π → π* transitions, which are typically of high intensity and occur in conjugated systems, and n → π* transitions, which are of lower intensity and involve the promotion of a non-bonding electron (from the nitrogen or oxygen atom) to an anti-bonding π* orbital. youtube.com For α-amino ketones, the n → π* transition of the carbonyl group is a characteristic feature. researchgate.net The solvent can influence the position of these absorption bands. Many active pharmaceutical ingredients (APIs) show significant absorption in the UV spectrum, typically between 230–380 nm. nih.gov

High-accuracy mass spectrometry (HRMS) is an essential tool for confirming the molecular formula of a compound by providing a very precise measurement of its mass-to-charge ratio (m/z). nih.gov This technique can distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound, HRMS would provide the exact mass of the molecular ion, which can then be compared to the calculated mass for the chemical formula C₁₈H₁₅NO. In addition to the molecular ion peak, mass spectrometry also provides information about the fragmentation pattern of the molecule, which can be used to further confirm its structure. nih.gov

A common fragmentation pathway for ketones is α-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken. youtube.comlibretexts.orgyoutube.com In the case of this compound, this could lead to the formation of a naphthalenoyl cation or an anilinomethyl radical, among other fragments. The fragmentation of protonated α-amino acids has been studied in detail, providing insights into the potential fragmentation pathways of the target molecule. nih.gov

Single-Crystal X-ray Diffraction Analysis of this compound and Related Compounds

The first step in a single-crystal X-ray diffraction study is to determine the crystal system and space group of the compound. The crystal system describes the symmetry of the unit cell, which is the basic repeating unit of the crystal lattice. There are seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic.

The space group provides a more detailed description of the symmetry of the crystal, including both the translational and point-group symmetries. The determination of the crystal system and space group is crucial for solving and refining the crystal structure.

For example, a related compound, 1-(4-iodo-1-hydroxynaphthalen-2-yl)ethan-1-one, was found to crystallize in the monoclinic crystal system with the space group P2₁/n. bohrium.com Similarly, two derivatives of 2-(1H-imidazol-1-yl)-1-(2-naphthyl)ethan-1-one were also found to crystallize in the monoclinic space group P2₁/c. researchgate.net Another naphthalenyl derivative, (E)-N-[(2-methoxy-naphthalen-1-yl)methylidene]-3-nitro-aniline, also crystallizes in a monoclinic system. nih.gov While these examples provide an indication of what might be expected for this compound, the actual crystal system and space group can only be determined through experimental X-ray diffraction analysis. The crystal structure of a synthetic cathinone, 1,2-diphenyl-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride, has also been determined, highlighting the utility of this technique for related α-amino ketones. nih.gov

Characterization of Intramolecular Geometric Parameters (Bond Lengths, Bond Angles, Dihedral Angles)

The intramolecular geometry of a molecule describes the spatial arrangement of its atoms. This includes bond lengths (the distance between the nuclei of two bonded atoms), bond angles (the angle formed by three connected atoms), and dihedral angles (the angle between two planes, each defined by three atoms). These parameters are crucial for understanding the molecule's conformation and steric properties. For this compound, this would involve detailing the distances and angles between the atoms of the aniline group, the naphthalene moiety, and the ethanone (B97240) linker. A data table for these parameters would be populated following crystallographic analysis.

Elucidation of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking, C-H···π Interactions)

Intermolecular interactions are the forces that mediate the attraction or repulsion between neighboring molecules. In the solid state, these interactions are fundamental to the formation and stability of the crystal lattice. For this compound, potential intermolecular interactions would include:

Hydrogen Bonding: The presence of an N-H group in the anilino moiety and a carbonyl group (C=O) in the ethanone part suggests the possibility of N-H···O hydrogen bonds, which are relatively strong intermolecular interactions.

π-π Stacking: Both the naphthalene and the phenyl rings are aromatic systems capable of engaging in π-π stacking interactions, where the electron-rich π systems of adjacent rings align.

C-H···π Interactions: These are weaker interactions where a C-H bond acts as a weak acid and interacts with the electron cloud of a nearby aromatic ring.

The specific nature, geometry, and distances of these interactions would be determined from the crystal structure data.

Computational and Theoretical Chemistry Studies of 2 Anilino 1 Naphthalen 2 Yl Ethan 1 One

Density Functional Theory (DFT) Investigations of Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties with a good balance of accuracy and computational cost.

Selection of Exchange-Correlation Functionals and Basis Sets for Optimal Computational Accuracy

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For organic molecules like 2-Anilino-1-(naphthalen-2-yl)ethan-1-one, a variety of functionals and basis sets have been tested to achieve optimal results.

Commonly used exchange-correlation functionals include B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which is a hybrid functional that has shown robust performance for a wide range of chemical systems. For basis sets, the Pople-style basis sets, such as 6-311G(d,p), are frequently employed. researchgate.net The inclusion of polarization functions (d,p) is crucial for accurately describing the geometry and electronic properties of molecules containing heteroatoms and conjugated systems. In some studies, the 6-311++G(d,p) basis set is used to include diffuse functions, which are important for describing anions and weak interactions. researchgate.net The combination of the B3LYP functional with the 6-311G(d,p) or a larger basis set generally provides a reliable level of theory for geometry optimization and electronic property calculations of similar naphthalene (B1677914) derivatives. researchgate.netresearchgate.net

Optimization of Molecular Geometry and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For this compound, this involves optimizing the bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics and Band Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons. libretexts.org

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The difference in energy between the HOMO and LUMO is the HOMO-LUMO gap, which is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and more reactive. researchgate.net For similar naphthalene derivatives, the HOMO-LUMO gap has been calculated to be in a range that suggests potential for applications in organic electronics. researchgate.net DFT calculations at the B3LYP/6-311G(d,p) level are commonly used to determine these orbital energies and the resulting band gap. researchgate.net

| Property | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; associated with nucleophilicity. libretexts.org |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; associated with electrophilicity. libretexts.org |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity, kinetic stability, and the energy required for electronic excitation. researchgate.net |

Quantum Chemical Descriptors and Reactivity Predictions

From the results of DFT calculations, various quantum chemical descriptors can be derived to predict the reactivity of a molecule. These descriptors provide a quantitative measure of different aspects of a molecule's electronic structure.

Molecular Electrostatic Potential (MEP) Surface Mapping for Identifying Chemical Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is a plot of the electrostatic potential on the electron density surface of the molecule.

Different colors on the MEP map represent different values of the electrostatic potential. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. Regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. For molecules containing electronegative atoms like oxygen and nitrogen, these areas typically show a negative electrostatic potential and are thus likely sites for electrophilic interaction. The MEP analysis of related naphthalene compounds has been used to identify such reactive sites. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a technique used to study the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). wikipedia.org This delocalization, also known as hyperconjugation, contributes to the stability of the molecule.

The NBO analysis provides information about the interactions between filled and vacant orbitals and can quantify the energy of these interactions. The stabilization energy, E(2), associated with the charge transfer from a donor NBO to an acceptor NBO is calculated. Larger E(2) values indicate stronger interactions and greater stabilization of the molecule. This analysis is crucial for understanding intramolecular charge transfer (ICT) processes, which can significantly influence the photophysical properties of a molecule. wikipedia.orgrsc.org NBO analysis can also provide insights into the hybridization of atomic orbitals and the nature of the chemical bonds within the molecule. icm.edu.pl

| Analysis | Information Provided | Application |

| MEP | 3D visualization of charge distribution. | Identifies sites for electrophilic and nucleophilic attack. researchgate.net |

| NBO | Quantifies intramolecular charge transfer and hyperconjugative interactions. | Assesses molecular stability and delocalization of electron density. wikipedia.orgrsc.org |

Mulliken Atomic Charge Distribution Analysis

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges within a molecule. This analysis provides insights into the electron distribution and can help identify electrophilic and nucleophilic sites. For this compound, a Mulliken charge analysis would likely be performed using Density Functional Theory (DFT) calculations. It is anticipated that the nitrogen and oxygen atoms would exhibit negative charges due to their high electronegativity, while the adjacent carbon and hydrogen atoms would show positive charges. However, it is important to note that Mulliken charges are known to be sensitive to the choice of basis set used in the calculation.

Prediction and Characterization of Photophysical Properties

Theoretical Calculations of Absorption and Emission Spectra

The absorption and emission spectra of this compound could be predicted using Time-Dependent Density Functional Theory (TD-DFT). Such calculations would provide information on the electronic transitions, including the wavelength of maximum absorption (λ_max) and the corresponding oscillator strengths. Naphthalimide derivatives, for instance, are known to exhibit interesting photophysical properties, including strong emission and high quantum efficiency. mdpi.com For the target molecule, the extended π-system of the naphthalene ring in conjugation with the anilino group would be expected to influence its absorption and emission characteristics significantly. nih.gov

Solvatochromic Effects and Dipole Moment Changes (Lippert-Mataga Analysis)

The influence of solvent polarity on the photophysical properties of a molecule is known as solvatochromism. The Lippert-Mataga equation is a common tool used to analyze these effects and to estimate the change in dipole moment between the ground and excited states. For this compound, studying its absorption and emission spectra in a range of solvents with varying polarities would allow for the construction of a Lippert-Mataga plot. The slope of this plot would indicate the magnitude of the change in dipole moment upon excitation. Similar naphthalimide derivatives show sensitivity to the polarity of their environment, suggesting that the title compound may also exhibit solvatochromic behavior. mdpi.com

Exploration of Nonlinear Optical (NLO) Properties through First Static Hyperpolarizability (β) Calculations

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. The first static hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. Computational methods, such as DFT, can be used to calculate this property. For this compound, the presence of electron-donating (anilino) and electron-withdrawing (carbonyl) groups connected through a π-conjugated system (naphthalene) suggests that it may possess significant NLO properties. A computational study would involve optimizing the molecular geometry and then calculating the β value. Studies on similar organic molecules have demonstrated the utility of this approach in identifying potential NLO candidates. researchgate.net

Lattice Energy Calculations and Crystal Stability Assessment

The stability of a crystalline solid is related to its lattice energy, which is the energy released when gaseous ions combine to form one mole of an ionic solid. While this compound is a neutral molecule, the concept can be extended to the lattice energy of a molecular crystal, which is determined by intermolecular forces. Computational methods can be used to calculate the lattice energy, providing insight into the thermodynamic stability of the crystal packing. These calculations often complement experimental data from techniques like X-ray diffraction.

Computational Studies of Intermolecular Interactions and Crystal Packing (Beyond Hirshfeld Surface)

Understanding the arrangement of molecules in a crystal is crucial for predicting its physical properties. Computational studies can elucidate the nature and strength of intermolecular interactions, such as hydrogen bonds and π-π stacking. For this compound, the naphthalene rings are likely to engage in π-π stacking interactions, while the N-H group of the anilino moiety and the carbonyl oxygen could participate in hydrogen bonding. Advanced computational techniques can quantify the energies of these interactions, providing a detailed picture of the forces governing the crystal packing. Studies on other naphthalene derivatives have successfully used these methods to analyze their crystal structures. chemrxiv.orgresearchgate.net

Explorations of Reactivity and Mechanistic Pathways

Reaction Mechanisms in the Synthesis of 2-Anilino-1-(naphthalen-2-yl)ethan-1-one and Related Structures

The synthesis of α-amino ketones, such as this compound, can be achieved through various synthetic routes, including one-pot reactions and metal-catalyzed transformations. Each of these methods proceeds through distinct mechanistic pathways.

Proposed Mechanisms for One-Pot Reactions

One-pot syntheses of α-amino ketones are highly efficient as they combine multiple reaction steps into a single operational sequence, avoiding the isolation of intermediates. acs.org A common one-pot strategy for synthesizing α-amino ketones involves the in-situ generation of an α-halo ketone followed by nucleophilic substitution with an amine. acs.orgrsc.org

For the synthesis of a compound like this compound, a plausible one-pot mechanism starting from 1-(naphthalen-2-yl)ethan-1-one would likely involve the following steps:

Enolization: The ketone undergoes enolization in the presence of an acid or base catalyst to form the corresponding enol or enolate.

α-Halogenation: The enol or enolate then reacts with a halogenating agent, such as N-bromosuccinimide (NBS), to form the α-bromo ketone, 2-bromo-1-(naphthalen-2-yl)ethan-1-one. acs.orgrsc.org

Nucleophilic Substitution: Finally, aniline (B41778), acting as a nucleophile, attacks the electrophilic carbon of the α-bromo ketone, displacing the bromide ion to yield the final product, this compound.

An alternative one-pot approach could start from a benzylic secondary alcohol. acs.orgrsc.org In this case, the reaction proceeds through three consecutive steps:

Oxidation of the alcohol to the corresponding ketone. acs.org

α-bromination of the ketone. acs.org

Nucleophilic substitution by an amine to give the α-amino ketone. acs.org

Mechanistic Insights into Metal-Catalyzed Transformations

Metal catalysts, particularly those based on palladium, have been instrumental in developing efficient methods for the synthesis of α-amino ketones. nih.gov One such approach involves the palladium-catalyzed asymmetric arylation of α-keto imines. nih.gov

The proposed mechanism for a palladium-catalyzed synthesis of a compound like this compound could involve the following key steps:

In Situ Imine Formation: A precursor, such as a C-acyl N-sulfonyl-N,O-aminal, generates the α-keto imine in situ. nih.gov

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to an aryl halide (e.g., bromonaphthalene), forming a palladium(II) species.

Transmetalation (if using a boronic acid): If an arylboronic acid is used, a transmetalation step occurs where the aryl group is transferred from boron to the palladium center.

Coordination and Insertion: The α-keto imine coordinates to the palladium(II) complex, followed by the insertion of the C=N bond into the Pd-C bond. nih.gov

Reductive Elimination: Reductive elimination from the resulting palladium intermediate yields the α-arylated imine and regenerates the palladium(0) catalyst.

Hydrolysis: The resulting imine is then hydrolyzed to afford the final α-amino ketone product.

The chiral palladium(II) complex in these reactions can play multiple roles, including activating the imine precursor and facilitating the enantioselective insertion step. nih.gov

Photochemical Degradation Pathways of Related Naphthalene (B1677914) Derivatives and Potential Analogies

Naphthalene and its derivatives are known to undergo photochemical degradation upon exposure to light. ekb.egrsc.org The primary mechanism often involves the absorption of UV light, leading to the formation of excited states. ekb.eg These excited molecules can then undergo various reactions, including photooxidation and photoreduction. rsc.orgnih.gov

In the presence of photocatalysts like zinc oxide (ZnO) or iron oxides, the degradation of naphthalene is significantly enhanced. ekb.egnih.gov The proposed mechanism for photocatalytic degradation typically involves the generation of reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻•). researchgate.net These highly reactive species can then attack the naphthalene ring, leading to its fragmentation and eventual mineralization into carbon dioxide and water. researchgate.net

The degradation pathway of naphthalene often proceeds through the formation of various intermediates, including naphthols, phthalic acid, and other oxygenated derivatives. ekb.egnih.gov For instance, under visible light irradiation with an Fe₃O₄ catalyst, the degradation of naphthalene can be initiated by the transfer of an electron from the excited catalyst to the naphthalene molecule, forming a naphthalene cation radical. nih.gov

Investigation of Stereochemical Outcomes in Reactions Involving the Ethanone (B97240) Core

The ethanone core of this compound contains a stereocenter at the α-carbon, making the investigation of stereochemical outcomes in its synthesis crucial. The formation of a new chiral center during a reaction can lead to different stereoisomers (enantiomers or diastereomers). ochemtutor.comlumenlearning.com

When a nucleophile attacks the sp²-hybridized carbonyl carbon of a ketone, it can do so from two different faces (re and si faces), potentially leading to a racemic mixture of enantiomers if no chiral influence is present. libretexts.orgsaskoer.ca

However, in the synthesis of α-amino ketones, the stereochemical outcome can be controlled through several strategies:

Substrate Control: If the starting material already contains a chiral center, the existing stereochemistry can influence the formation of the new stereocenter, leading to a mixture of diastereomers, often in unequal amounts. saskoer.ca

Reagent Control: The use of chiral reagents or catalysts can induce enantioselectivity. rsc.org For example, in the palladium-catalyzed asymmetric arylation of α-keto imines, a chiral palladium complex is used to favor the formation of one enantiomer over the other. nih.gov

Reaction Mechanism: The mechanism of the reaction itself can dictate the stereochemical outcome. For instance, an Sₙ2 reaction, which proceeds through a backside attack, results in an inversion of configuration at the stereocenter. ochemtutor.com In contrast, reactions proceeding through a planar intermediate, like a carbocation in an Sₙ1 reaction, often lead to racemization. lumenlearning.com

In the context of synthesizing chiral this compound, employing a chiral catalyst in a metal-catalyzed reaction or using a chiral auxiliary on the aniline or naphthalene moiety could be effective strategies for achieving high enantioselectivity.

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of this compound derivatives is significantly influenced by the nature and position of substituents on both the naphthalene and aniline rings. These substituents can alter the electronic and steric properties of the molecule, thereby affecting its reactivity in various chemical transformations.

Electronic Effects:

Electron-donating groups (EDGs) on the aniline ring, such as methoxy (B1213986) or methyl groups, increase the nucleophilicity of the nitrogen atom. This can facilitate reactions where the nitrogen acts as a nucleophile.

Electron-withdrawing groups (EWGs) on the aniline ring, such as nitro or cyano groups, decrease the nucleophilicity of the nitrogen atom.

Substituents on the naphthalene ring can influence the electrophilicity of the carbonyl carbon. EWGs on the naphthalene ring would make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Conversely, EDGs would have the opposite effect.

Steric Effects:

Bulky substituents near the reactive centers (the nitrogen atom and the carbonyl group) can hinder the approach of reactants, thereby slowing down the reaction rate. For example, ortho-substituents on the aniline ring can sterically encumber the nitrogen atom.

Structure-activity relationship (SAR) studies of related compounds, such as fentanyl analogs which share a 4-anilinopiperidine core, have provided valuable insights. nih.govnih.gov For instance, it has been observed that different substituents on the aniline ring and modifications to the core structure can dramatically alter the biological activity of these compounds. nih.gov While these studies are in a different chemical context, the principles of how electronic and steric factors influence molecular interactions are broadly applicable.

The table below summarizes the expected effects of various substituents on the reactivity of this compound derivatives.

| Substituent Position | Substituent Type | Expected Effect on Reactivity |

| Aniline Ring | Electron-Donating Group (e.g., -OCH₃, -CH₃) | Increased nucleophilicity of the nitrogen atom. |

| Aniline Ring | Electron-Withdrawing Group (e.g., -NO₂, -CN) | Decreased nucleophilicity of the nitrogen atom. |

| Naphthalene Ring | Electron-Donating Group (e.g., -OCH₃, -CH₃) | Decreased electrophilicity of the carbonyl carbon. |

| Naphthalene Ring | Electron-Withdrawing Group (e.g., -NO₂, -CN) | Increased electrophilicity of the carbonyl carbon. |

| Aniline Ring (ortho position) | Bulky Group (e.g., -t-butyl) | Steric hindrance at the nitrogen atom, potentially slowing reactions. |

Academic Applications and Research Directions

Role in Advanced Materials Science Research

The inherent photophysical properties and structural versatility of the 2-anilino-1-(naphthalen-2-yl)ethan-1-one framework make it a compelling candidate for research in materials science. The presence of the naphthalene (B1677914) and aniline (B41778) groups, both of which are electronically active, provides a basis for creating novel organic materials with tailored electronic and optical characteristics.

Design of Organic Electronic and Optoelectronic Materials

The core structure of this compound is being investigated as a foundational component for organic electronic and optoelectronic materials. The naphthalene unit can function as an effective chromophore, while the molecule as a whole possesses characteristics of a donor-acceptor system, which is fundamental to the design of many organic semiconductors.

Research has focused on synthesizing derivatives of this compound to fine-tune their electronic properties. By modifying the aniline or naphthalene rings with various electron-donating or electron-withdrawing groups, scientists can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tuning is critical for applications in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), where efficient charge injection, transport, and recombination are paramount. The steric bulk of the naphthalene group can also influence the solid-state packing of these molecules, which in turn affects charge mobility and device performance.

Photoluminescent and Charge Transfer Applications

The compound and its derivatives often exhibit significant photoluminescent properties. The naphthalene moiety is a well-known fluorophore, and its connection to the anilino group via the carbonyl-containing bridge can lead to interesting photophysical phenomena, including intramolecular charge transfer (ICT).

Upon photoexcitation, an electron can be promoted from the electron-rich anilino part (donor) to the electron-accepting naphthoyl part, creating an ICT state. This process is often sensitive to the local environment, such as solvent polarity, leading to solvatochromic behavior where the emission color changes with the polarity of the medium. This sensitivity makes these compounds potential candidates for use as fluorescent probes and sensors. The efficiency and wavelength of the fluorescence can be systematically altered by chemical modification, allowing for the development of materials with specific emission colors for display and lighting applications.

Catalysis Research Involving this compound Derived Ligands

The nitrogen and oxygen atoms within the this compound structure make it an excellent precursor for bidentate ligands used in organometallic chemistry and catalysis. The ability to chelate to a metal center through both the amino and keto groups allows for the formation of stable metal complexes.

Ligand Design for Organometallic Catalysis

The this compound framework can be readily converted into various ligands, such as β-amino alcohols or diamines, which are highly valued in coordination chemistry. These ligands can coordinate with a wide range of transition metals (e.g., palladium, ruthenium, copper, rhodium) to form catalysts for various organic transformations.

The electronic and steric properties of the resulting metal complex can be systematically tuned by modifying the ligand structure. For instance, substituting the aniline ring or the naphthalene moiety can alter the electron density at the metal center, thereby influencing its catalytic activity and selectivity. The bulky naphthalene group can create a specific steric environment around the metal, which can be exploited to control the access of substrates to the active site.

Potential in Asymmetric Catalysis

A particularly promising area of research is the application of chiral ligands derived from this compound in asymmetric catalysis. By introducing chirality into the ligand—for example, by using a chiral amine in its synthesis or by resolving the final compound into its enantiomers—it is possible to create catalysts that can produce one enantiomer of a chiral product in preference to the other.

The key to this enantioselectivity lies in the well-defined three-dimensional structure of the chiral metal complex. The chiral ligand creates a chiral pocket around the metal's active site, forcing the substrate to bind in a specific orientation. This controlled orientation dictates the stereochemical outcome of the reaction. Research in this area focuses on designing ligands that provide high levels of enantiomeric excess (ee) in reactions such as asymmetric hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions. The predictable and tunable nature of the this compound scaffold makes it a valuable platform for developing new and efficient asymmetric catalysts.

Mechanistic Biological Studies

Beyond materials and catalysis, the this compound structure and its derivatives are utilized as tools in mechanistic biological studies. Their ability to interact with biological macromolecules, combined with their fluorescent properties, makes them suitable for use as molecular probes.

These compounds can be designed to bind to specific sites on proteins or nucleic acids. The fluorescence of the naphthalene group can be used to report on these binding events. For example, a change in the fluorescence intensity or wavelength upon binding can provide information about the binding affinity and the local environment of the binding site. Such studies are crucial for understanding the structure-function relationships of biomolecules and for elucidating the mechanisms of biological processes. It is important to note that this application focuses on using the compound as an investigative tool, not as a therapeutic agent.

Molecular Docking Simulations for Protein-Ligand Interactions and Binding Affinity

Molecular docking is a computational technique pivotal in predicting the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor, to form a stable complex. tsijournals.comnih.gov This method is instrumental in drug discovery for estimating the strength of the interaction, known as binding affinity. tsijournals.comresearchgate.net For this compound and its derivatives, docking simulations are employed to elucidate potential biological targets and understand the structural basis of their activity.

In silico studies on related anilino-naphthoquinone compounds have demonstrated the utility of this approach. For instance, simulations targeting the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR) have revealed that the binding is primarily driven by van der Waals forces. mdpi.comnih.gov Key interactions often involve residues such as Alanine (A743), Lysine (K745), and Methionine (M766). mdpi.comnih.gov The precision of these simulations is often validated by calculating the root-mean-square deviation (RMSD) between the docked pose and a co-crystallized reference ligand, with values under 2.0 Å indicating a reliable docking protocol. researchgate.net While specific binding energy values for this compound are not publicly available, research on analogous structures provides a framework for its potential interactions.

Table 1: Key Concepts in Molecular Docking Simulations

| Term | Description | Relevance |

|---|---|---|

| Binding Affinity | The strength of the binding interaction between a ligand and its target protein. Often expressed as binding energy (kcal/mol). | Predicts the potency of a potential drug. Lower binding energy suggests a stronger, more stable interaction. researchgate.net |

| Docking Score | A numerical value calculated by a docking program to rank different binding poses of a ligand. | Helps in identifying the most likely binding mode of a compound within a protein's active site. |

| Protein-Ligand Interactions | The specific non-covalent bonds (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) formed between the ligand and the protein's amino acid residues. | Determines the specificity and stability of the binding. tsijournals.com |

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. | Used to validate the accuracy of a docking protocol by comparing the predicted pose to a known crystal structure. researchgate.net |

Enzyme Inhibition Mechanisms (Theoretical and In Vitro Cellular Level)

Enzymes are frequent targets for therapeutic intervention, and understanding how a compound inhibits an enzyme is crucial for drug development. Inhibition can occur through various mechanisms, such as competitive, noncompetitive, or irreversible binding, which can be elucidated through kinetic assays and computational studies.

Research into compounds structurally related to this compound, such as anilino-1,4-naphthoquinones, has identified them as potent inhibitors of enzymes like EGFR tyrosine kinase. mdpi.comnih.gov The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. For example, certain anilino-1,4-naphthoquinone derivatives have shown potent EGFR inhibition with IC₅₀ values in the nanomolar range (3.96–18.64 nM). mdpi.comnih.gov Similarly, other nitrogen-containing heterocyclic compounds, like quinoxaline (B1680401) derivatives, have been identified as submicromolar inhibitors of Pim-1/2 kinases.

These studies, conducted at the in vitro cellular level, provide a basis for hypothesizing the potential enzyme targets for this compound. The presence of the naphthalene and anilino moieties suggests potential interactions with aromatic-binding sites within enzyme active sites.

Structure-Activity Relationship (SAR) Studies at the Molecular and Cellular Level

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. By systematically modifying parts of a molecule, researchers can identify key chemical features, or pharmacophores, responsible for its therapeutic effects.

For classes of compounds related to this compound, SAR studies have yielded significant insights. In the anilino-1,4-naphthoquinone series, for example, the type and position of substituents on the anilino ring and the nature of the halogen on the quinone ring dramatically affect anticancer and EGFR inhibitory activity. mdpi.com A key finding was that a methyl group at the para-position (4-CH₃) of the anilino ring resulted in a compound with four-fold greater potency than the established EGFR inhibitor, erlotinib. mdpi.comnih.gov This enhancement was attributed to favorable alkyl interactions with specific residues in the EGFR binding pocket. mdpi.com

These findings underscore the importance of the substitution pattern on the anilino ring. For this compound, this suggests that modifications to its anilino or naphthalene rings could systematically alter its biological activity, a hypothesis that forms the basis for the rational design of new, more potent derivatives.

Table 2: SAR Insights from Related Naphthyl Derivatives

| Compound Series | Structural Variation | Impact on Activity | Reference |

|---|---|---|---|

| Anilino-1,4-naphthoquinones | Substitution on the anilino ring (e.g., 4-methyl group) | Significantly enhanced EGFR inhibitory potency. | mdpi.comnih.gov |

| Anilino-1,4-naphthoquinones | Variation of halogen (Cl, Br) on the quinone ring | Modulated cytotoxic activity against various cancer cell lines. | mdpi.com |

| Quinoxaline Derivatives | Substitution patterns on the quinoxaline scaffold | Influenced inhibitory activity against Pim-1 and Pim-2 kinases. | |

Supramolecular Self-Assembly and Non-Covalent Interactions for Advanced Architectures

Supramolecular chemistry explores the formation of complex, ordered structures through non-covalent interactions. mdpi.com The self-assembly of molecules into higher-ordered architectures like fibers, nanotubes, or gels is driven by forces such as hydrogen bonding, π-π stacking, van der Waals forces, and hydrophobic interactions. mdpi.com

The planar, aromatic nature of the naphthalene core in this compound, coupled with the potential for hydrogen bonding via the anilino group, makes it a candidate for forming supramolecular assemblies. Aromatic systems are well-known to engage in π-π stacking, a critical interaction in the formation of one-dimensional nanostructures. mdpi.com The self-assembly process can be influenced by external factors like pH, temperature, and solvent type, allowing for the creation of responsive or "smart" materials. mdpi.com While specific studies on the self-assembly of this compound are not documented, the principles governing the assembly of similar aromatic and amphiphilic molecules provide a strong theoretical foundation for its potential in this area of materials science. mdpi.com

Conclusion and Future Research Perspectives

Synthesis of Key Findings and Academic Contributions in 2-Anilino-1-(naphthalen-2-yl)ethan-1-one Research

There are no key findings or academic contributions to synthesize, as no dedicated research on this compound has been published in the available scientific literature.

Identification of Current Gaps and Challenges in Academic Understanding

The primary and all-encompassing gap is the complete lack of foundational research on this compound. Its basic chemical properties, potential synthesis routes, and any biological or material characteristics remain uninvestigated and undocumented.

Promising Avenues for Future Academic Investigation and Methodological Development

Given the absence of data, any investigation would be novel. Initial research could focus on:

Synthesis: Developing and optimizing a reliable synthetic pathway to produce the compound.

Characterization: Full characterization of the molecule using modern analytical techniques (NMR, mass spectrometry, X-ray crystallography).

Preliminary Screening: Investigating its basic properties, such as photophysical characteristics or preliminary biological screening in relevant assays, guided by the properties of structurally related compounds.

Potential for Rational Design of Novel Analogues with Tailored Research Properties

Without baseline data on the parent compound, the rational design of analogues is currently speculative. Future work, following its initial synthesis and characterization, could explore how modifications to the aniline (B41778) or naphthalene (B1677914) rings affect its properties, but this remains a distant future perspective.

Q & A

Q. What are the common synthetic routes for preparing 2-Anilino-1-(naphthalen-2-yl)ethan-1-one and its derivatives?

The compound is synthesized via multicomponent reactions, often involving catalysts like acidic ionic liquids (e.g., PIL 1). A typical protocol involves reacting 1-(naphthalen-2-yl)ethan-1-one with aldehydes, malononitrile, and ammonium acetate under solvent-free conditions at 80°C with 10 mol% catalyst loading. Nitro-substituted derivatives can be prepared via TiCl3-mediated reductive condensation, yielding quantitative conversions after flash chromatography (PE/EtOAc gradient) .

Q. What spectroscopic methods are used to characterize this compound?

Key characterization includes:

- 1H and 13C NMR : Peaks for aromatic protons (δ 7.5–8.7 ppm) and ketone carbonyl (δ ~195 ppm) .

- IR spectroscopy : Strong absorption bands for ketone C=O (~1691 cm⁻¹) and NH/OH stretches (~3400 cm⁻¹) .

- Chromatography : Purity is confirmed via TLC (e.g., Rf = 0.36 in PE/EtOAc 80:20) and flash chromatography .

Q. How are intermediates like α-keto aldehydes derived from this compound?

Cu(I)-catalyzed oxidation of α-hydroxy ketones (e.g., 2-hydroxy-1-(naphthalen-2-yl)ethan-1-one) yields α-keto aldehydes. The reaction is optimized using purification method A, achieving 72% yield, with structural validation via NMR and IR .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing nicotinonitrile derivatives using this compound?

Optimization involves:

- Temperature screening : 80°C is ideal for balancing reaction rate and product stability .

- Solvent selection : Ethanol or CHCl3 improves yields, but solvent-free conditions reduce side reactions .

- Catalyst loading : 10 mol% PIL 1 maximizes efficiency while minimizing cost .

Q. What mechanistic insights explain the steric hindrance challenges in Ir-catalyzed reductive amination of this compound?

Bulky naphthyl groups in 1-(naphthalen-2-yl)ethan-1-one hinder substrate binding to the Ir catalyst, reducing yields (27% vs. >70% for less hindered substrates). Strategies include using smaller ligands or increasing catalyst loading .

Q. How do solvent polarity and reaction medium affect the synthesis of derivatives?

- Polar aprotic solvents (e.g., CHCl3) enhance electrophilic intermediates but may increase side reactions.

- Solvent-free conditions improve atom economy and reduce purification complexity, as shown in PIL 1-catalyzed reactions .

Contradictions arise in nitro-group reactions, where TiCl3-mediated methods favor nonpolar solvents, while PIL 1 protocols perform better in polar media .

Q. How can crystallographic data (e.g., SHELX) resolve structural ambiguities in derivatives?

SHELX software refines X-ray diffraction data to resolve bond angles and hydrogen-bonding patterns. For example, anisotropic displacement parameters clarify steric distortions in nitro-substituted derivatives .

Q. What strategies validate hydrogen-bonding networks in solid-state structures of this compound?

Graph-set analysis (Etter’s formalism) identifies recurring motifs (e.g., R₂²(8) rings) in crystals. IR and NMR data corroborate intermolecular interactions, while WinGX/ORTEP visualize packing diagrams .

Data Contradiction Analysis

Q. How to reconcile discrepancies in catalytic efficiency across studies using PIL 1 vs. Ir catalysts?

- PIL 1 : High efficiency (80% yield) in solvent-free, high-temperature conditions due to Brønsted acidity .

- Ir catalysts : Lower yields (27%) due to steric hindrance, requiring tailored ligands .

Methodological differences (e.g., solvent, substrate bulk) must be contextualized when comparing datasets .

Q. Why do oxidation yields vary between Cu(I)-catalyzed and uncatalyzed methods?

Cu(I) catalysis enhances selectivity for α-keto aldehydes (72% yield) by stabilizing reactive intermediates, whereas uncatalyzed routes suffer from overoxidation or dimerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.